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molecular formula C13H25NO B8719845 N-(1-Methylnonyl)acrylamide CAS No. 72469-39-7

N-(1-Methylnonyl)acrylamide

Cat. No. B8719845
M. Wt: 211.34 g/mol
InChI Key: ZHGWIENOBKPCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04182790

Procedure details

Following a procedure analogous to that of Example 1, treat acrylonitrile with 1-decene in the presence of phenothiazine and 83% sulfuric acid to obtain the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.S(=O)(=O)(O)[OH:30]>>[CH3:5][CH:6]([NH:4][C:1](=[O:30])[CH:2]=[CH2:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCC)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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